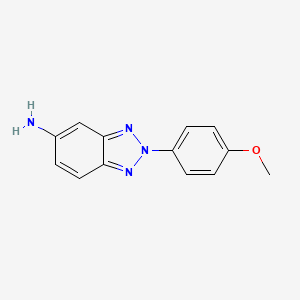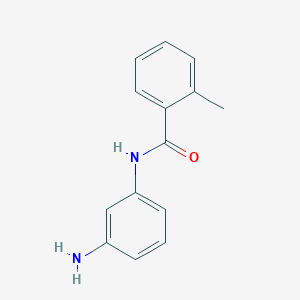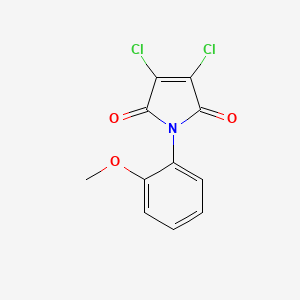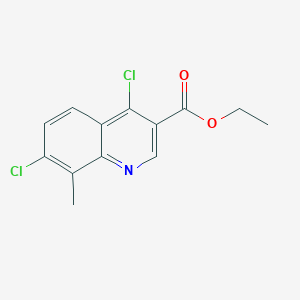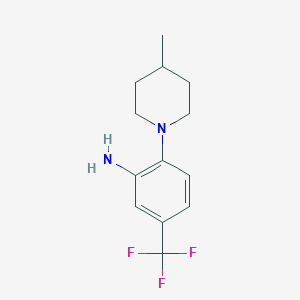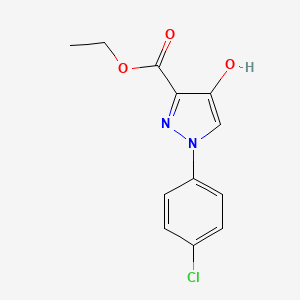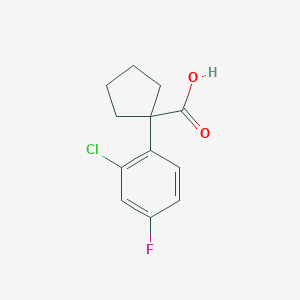
1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid” is a chemical compound with the molecular formula C12H12ClFO2 . It has a molecular weight of 242.68 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) . The canonical SMILES representation is C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.3 Ų . It has a XLogP3-AA value of 3.5 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity.Applications De Recherche Scientifique
- Application : This compound is often used in the synthesis of various pharmaceuticals .
- Method of Application : It’s typically used as a building block in the synthesis of larger, more complex molecules. The exact procedures would depend on the specific synthesis being performed .
- Results : The outcomes of these syntheses are new compounds that can be tested for various biological activities .
- Application : 2-Chloro-4-fluorophenol, a related compound, has been used in the enzymatic production of fluorocatechols .
- Method of Application : This would involve using enzymes to catalyze the conversion of 2-Chloro-4-fluorophenol into fluorocatechols .
- Results : The outcome would be the production of fluorocatechols, which have various applications in pharmaceutical and chemical industries .
Pharmaceutical Research
Enzymatic Production of Fluorocatechols
- Application : This compound could be used as a building block in organic synthesis .
- Method of Application : It could be used in various reactions to synthesize more complex organic compounds. The exact procedures would depend on the specific synthesis being performed .
- Results : The outcomes of these syntheses are new compounds that can be tested for various properties .
- Application : Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene .
- Method of Application : This involves using palladium as a catalyst to add a carboxyl group to cyclopentene .
- Results : The outcome is cyclopentanecarboxylic acid, which has various applications in chemical industries .
Organic Synthesis
Production of Carboxylic Acids
- Application : An alternative route to produce cyclopentanecarboxylic acid involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .
- Method of Application : This involves using a base to induce ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate. This ester can then be hydrolyzed to produce the carboxylic acid .
- Results : The outcome is cyclopentanecarboxylic acid, which has various applications in chemical industries .
- Application : A guest molecule similar to “1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid” has been used in the design and synthesis of multistimuli-responsive materials .
- Method of Application : This involves the synthesis of a guest molecule that undergoes ketone–enol tautomerism .
- Results : The outcome is a material that responds to multiple stimuli, which has potential applications in smart windows, sensors, and bionic manufacturing .
Production of Esters
Multistimuli-Responsive Materials
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEURCWSQHENQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352941 |
Source


|
| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |
CAS RN |
214263-01-1 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214263-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

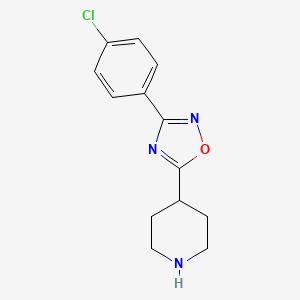
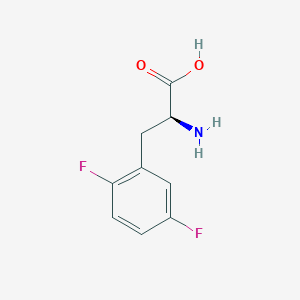
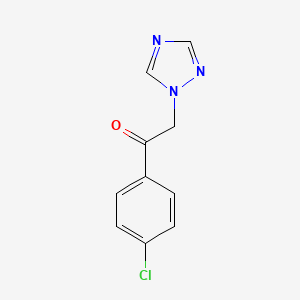
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)
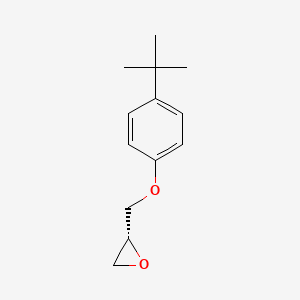
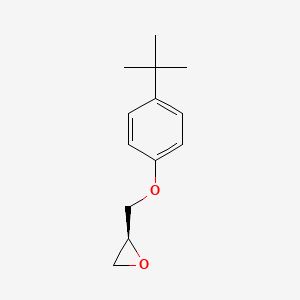
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
